molecular formula C15H13ClN2O5 B3888726 N'-[2-(2-chlorophenoxy)acetyl]-2,4-dihydroxybenzohydrazide

N'-[2-(2-chlorophenoxy)acetyl]-2,4-dihydroxybenzohydrazide

Cat. No.: B3888726
M. Wt: 336.72 g/mol
InChI Key: NOLGVTIFWTVXEB-UHFFFAOYSA-N
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Description

N’-[2-(2-chlorophenoxy)acetyl]-2,4-dihydroxybenzohydrazide is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenoxy group and a dihydroxybenzohydrazide moiety. It is of interest due to its potential biological activities and its role in synthetic chemistry.

Properties

IUPAC Name

N'-[2-(2-chlorophenoxy)acetyl]-2,4-dihydroxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O5/c16-11-3-1-2-4-13(11)23-8-14(21)17-18-15(22)10-6-5-9(19)7-12(10)20/h1-7,19-20H,8H2,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLGVTIFWTVXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NNC(=O)C2=C(C=C(C=C2)O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2-chlorophenoxy)acetyl]-2,4-dihydroxybenzohydrazide typically involves the reaction of 2-(2-chlorophenoxy)acetyl chloride with 2,4-dihydroxybenzohydrazide. The reaction is carried out under controlled conditions, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for N’-[2-(2-chlorophenoxy)acetyl]-2,4-dihydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(2-chlorophenoxy)acetyl]-2,4-dihydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenoxy group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroquinones. Substitution reactions can result in a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

N’-[2-(2-chlorophenoxy)acetyl]-2,4-dihydroxybenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism by which N’-[2-(2-chlorophenoxy)acetyl]-2,4-dihydroxybenzohydrazide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-[2-(2-chlorophenoxy)acetyl]-2,4-dihydroxybenzohydrazide include:

  • 2-(4-chlorophenoxy)acetyl chloride
  • 2-(3-chlorophenoxy)ethanimidamide hydrochloride
  • 2-(5-chlorophenoxy)acetonitrile

Uniqueness

What sets N’-[2-(2-chlorophenoxy)acetyl]-2,4-dihydroxybenzohydrazide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-[2-(2-chlorophenoxy)acetyl]-2,4-dihydroxybenzohydrazide
Reactant of Route 2
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N'-[2-(2-chlorophenoxy)acetyl]-2,4-dihydroxybenzohydrazide

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